Malic acid

Overview

Description

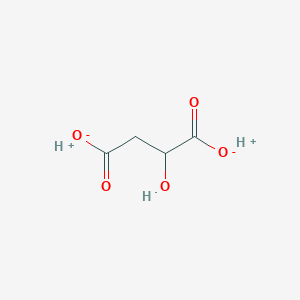

Malic acid (C₄H₆O₅) is a four-carbon dicarboxylic acid and a key intermediate in the citric acid cycle . Naturally occurring in fruits like apples, grapes, and tomatoes, it contributes to their tart flavor . Industrially, it is valued as a food additive (E296) for its smooth sourness and ability to enhance flavor retention . Its hydroxyl and carboxyl functional groups also make it a versatile precursor in synthesizing biodegradable polymers for medical applications, such as drug delivery systems .

Preparation Methods

Chemical Synthesis of Malic Acid

Hydration of Maleic Anhydride

The primary industrial method for this compound production involves the hydration of maleic anhydride. This process, employed by manufacturers such as Alberta Gas in North America, operates at 180°C under 1 MPa pressure to convert maleic anhydride into a mixture of malic, maleic, and fumaric acids . Fumaric acid, being less soluble, is removed via filtration, while residual maleic acid is reduced to <500 ppm through recrystallization and evaporation . The final product typically achieves a purity suitable for pharmaceutical applications after additional purification steps.

Key challenges include managing byproduct formation and optimizing reaction conditions. For instance, prolonged heating at high temperatures increases fumaric acid yields due to isomerization, necessitating precise control of reaction time and temperature .

Catalytic Hydration with Metal Ions

Patents and studies highlight the role of sodium and calcium ions as catalysts to enhance hydration efficiency. Sodium ions, added as disodium maleate or NaOH, optimize conversion at a molar ratio of 0.2–0.5 Na⁺/maleic acid , achieving this compound yields exceeding 80% . Calcium ions, introduced as Ca(OH)₂, operate at half the molar ratio (0.1–0.25 Ca²⁺/maleic acid) but require stricter pH control (1.5–3.5) to prevent precipitation .

Table 1: Catalyst Performance in Maleic Acid Hydration

| Catalyst | Molar Ratio (Catalyst/Acid) | Temperature (°C) | This compound Yield (%) | Byproducts (wt%) |

|---|---|---|---|---|

| Na⁺ | 0.3–0.4 | 180–220 | 82–85 | Fumaric: 7.5 |

| Ca²⁺ | 0.1–0.25 | 160–200 | 78–80 | Maleic: <5 |

Calcium’s lower solubility necessitates continuous systems to avoid fouling, whereas sodium-based processes are more adaptable to batch reactors .

Microbial Biosynthesis of L-Malic Acid

Wild-Type and Mutant Fungal Strains

Aspergillus oryzae and Rhizopus delemar are prominent this compound producers. R. delemar HF-121, optimized via adaptive evolution, achieves 120 g/L this compound from corn straw hydrolysate in 60 hours, with a productivity of 2.03 g/L/h . A. oryzae mutants, selected through atmospheric plasma mutagenesis, utilize inorganic nitrogen sources to produce 95.2 g/L in bioreactors, reducing reliance on costly organic nitrogen .

Metabolic Engineering Strategies

Engineering Aspergillus niger has led to breakthroughs in yield. Deleting the oahA gene (oxaloacetate acetylhydrolase) redirects carbon flux from oxalate to malate, while overexpressing pyc (pyruvate carboxylase) and mdh3 (malate dehydrogenase) enhances the reductive TCA cycle . Introducing a malate transporter (c4t318) from A. oryzae further increases extracellular accumulation, resulting in 201.24 g/L this compound in fed-batch fermentation—the highest reported titer to date .

Table 2: Engineered Microbial Strains for this compound Production

| Strain | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) |

|---|---|---|---|---|

| A. niger S575 | Glucose | 201.24 | 1.27 | 0.93 |

| R. delemar HF-121 | Corn straw | 120 | 0.67 | 2.03 |

| E. coli F0501 | Glucose | 21.65 | 0.48 | 0.45 |

Enzymatic Conversion from Fumarate

Although less common, enzymatic methods use fumarase to convert fumarate to L-malate. Immobilized Brevibacterium ammoniagenes cells achieve ~90% conversion but face hurdles in substrate cost and product separation . Petrochemical-derived fumarate limits sustainability, shifting focus toward fermentation-based approaches .

Comparative Analysis of Preparation Methods

Efficiency and Sustainability

-

Chemical Synthesis : High yields (80–85%) but reliant on non-renewable feedstocks (maleic anhydride from benzene/butane). Catalysts improve efficiency but require energy-intensive conditions .

-

Microbial Biosynthesis : Eco-friendly, utilizing agricultural waste (corn straw, glycerol). Titers >200 g/L rival chemical methods, with future potential for carbon-negative production .

-

Enzymatic Conversion : Niche applications due to high enzyme costs and low scalability .

Industrial Scalability

Chemical plants dominate current production, but microbial fermentation is gaining traction. A. niger’s ability to use low-cost substrates and resist inhibitors positions it for large-scale adoption .

Chemical Reactions Analysis

Self-Condensation to Coumalic Acid

This compound undergoes self-condensation in the presence of fuming sulfuric acid (H₂SO₄), yielding couthis compound (C₅H₄O₃) via dehydration and cyclization:

This reaction liberates carbon monoxide and water as byproducts . Couthis compound, a pyrone derivative, is structurally significant in heterocyclic chemistry.

Walden Cycle and Stereochemical Inversion

This compound played a pivotal role in elucidating the Walden inversion mechanism. Key steps include:

-

Conversion to Chlorosuccinic Acid :

-

Reconversion via Silver Oxide :

This cycle demonstrated stereochemical inversion at a chiral center, foundational for understanding reaction mechanisms .

Racemic this compound Production

Industrially, racemic this compound (DL-malic acid) is synthesized via double hydration of maleic anhydride :

Key parameters:

| Process Parameter | Value | Source |

|---|---|---|

| Annual U.S. production (2000) | 5,000 tons | |

| Yield (from maleic anhydride) | ~95% |

Enantiomer Separation

Racemic mixtures are resolved via chiral resolution or fermentation :

-

L-Malic acid : Produced via Aspergillus oryzae fermentation of fumaric acid .

-

D-Malic acid : Synthesized chemically or via engineered Escherichia coli strains .

Tricarboxylic Acid (TCA) Cycle

In mitochondria, L-malate is a critical intermediate:

Key enzymes:

| Enzyme | Function | Organism |

|---|---|---|

| Malate dehydrogenase (MDH) | Oxidizes malate to oxaloacetate (NAD⁺ → NADH) | Eukaryotes, E. coli |

| Pyruvate carboxylase (Pyc) | Carboxylates pyruvate to oxaloacetate | Filamentous fungi |

C4 Carbon Fixation

In plants, malate facilitates CO₂ transport:

This pathway enables efficient CO₂ concentration in bundle-sheath cells .

Enzymatic Quantification

L-Malate is assayed via NAD⁺-dependent oxidation using L-malate dehydrogenase (L-MDH):

Key metrics :

Buffer Capacity

This compound’s pKa values (pKa₁ = 3.4, pKa₂ = 5.1) enable buffering in food and cosmetics. Comparative buffering indices:

| Acid | Buffering Index |

|---|---|

| This compound | 3.26 |

| Citric acid | 2.46 |

| Tartaric acid | 3.53 |

| Data sourced from solubility and dissociation studies . |

Reaction with Metals

Aqueous this compound reacts with active metals (e.g., Fe, Zn, Al), releasing hydrogen gas:

This reaction necessitates cautious storage to avoid container corrosion .

Esterification

This compound forms malates (e.g., sodium malate) with alkalis:

Applications: Food additives (E296, E350) .

Polymerization

Under controlled conditions, this compound polymerizes to polyesters , explored for biodegradable plastics .

Scientific Research Applications

Food Industry

Acidulant and Flavor Enhancer

Malic acid is primarily used as an acidulant in food products due to its mild taste and ability to enhance flavor. It is commonly found in beverages, candies, jams, and jellies. Its effectiveness in masking bitter flavors makes it particularly valuable in drinks that utilize artificial sweeteners .

Preservation and Gelling Agent

In addition to flavor enhancement, this compound serves as a pH regulator, improving the preservation of food products. It aids in gelling processes in jams and jellies, contributing to product stability .

Pharmaceutical Applications

Treatment of Xerostomia

A clinical study demonstrated that a 1% this compound spray significantly improved symptoms of xerostomia (dry mouth) in patients undergoing antihypertensive treatment. The study reported a notable increase in unstimulated salivary flow rates from 0.17 to 0.242 mL/min after two weeks of treatment with this compound, compared to minimal changes in the placebo group .

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Unstimulated Salivary Flow | 0.242 mL/min | 0.146 mL/min |

| Stimulated Salivary Flow | 0.920 mL/min | 0.700 mL/min |

| DMQ Score (Pre/Post) | 1.21 / 3.36 | 1.18 / 1.34 |

Industrial Applications

Cleaning Agents and Metal Treatment

this compound is utilized in various industrial processes, including metal cleaning and finishing due to its chelating properties. It effectively removes rust and scale from metals, making it an essential component in cleaning formulations .

Chemical Synthesis

In the chemical industry, this compound is recognized as a building block for biodegradable polymers such as polythis compound (PMA). Its role as an intermediate in metabolic pathways enhances its utility in synthesizing various chemicals .

Agricultural Applications

Animal Feed Additive

this compound is incorporated into animal feed as an additive to improve nutrient absorption and digestion. Its inclusion can enhance the overall health and growth rates of livestock .

Case Study 1: this compound in Xerostomia Treatment

A randomized clinical trial assessed the efficacy of this compound for treating xerostomia among patients on antihypertensive medications. Results indicated significant improvements in salivary flow rates and overall patient satisfaction with treatment outcomes .

Case Study 2: Industrial Use of this compound

Research on this compound's application in metal cleaning highlighted its effectiveness as a rust remover compared to traditional phosphoric acid-based cleaners. The study found that this compound not only performed well but also posed fewer environmental hazards .

Mechanism of Action

In biological systems, malic acid plays a vital role in the citric acid cycle (also known as the Krebs cycle). It is involved in the oxidation of acetyl-CoA to produce adenosine triphosphate (ATP), the primary energy source in cells. This compound acts as an intermediate in this cycle, facilitating the conversion of fumarate to oxaloacetate . Additionally, this compound has antioxidant properties, contributing to its potential health benefits .

Comparison with Similar Compounds

Chemical and Physical Properties of Malic Acid

- Molecular Formula : C₄H₆O₅

- Molecular Weight : 134.08 g/mol

- Stereoisomerism : Exists as L-malic acid (natural) and D-malic acid (synthetic) .

- Physical Properties : White crystalline powder, hygroscopic, melting point 100–130°C, and highly water-soluble .

- pH : 3.3–3.5 in aqueous solutions, weaker than citric acid but stronger than succinic acid .

Comparison with Citric Acid

Chemical Structure and Properties

- Citric Acid : Tricarboxylic acid (C₆H₈O₇), molecular weight 192.12 g/mol, pH 2.2–2.5 .

- Taste Profile : Citric acid provides a sharp "burst" of tartness, while this compound offers a smoother sourness .

Health Implications

- Citric acid may enhance aluminum absorption, linked to neurological risks, whereas this compound improves mineral bioavailability and reduces muscle fatigue .

Table 1: Citric Acid vs. This compound

| Property | Citric Acid | This compound |

|---|---|---|

| Molecular Formula | C₆H₈O₇ | C₄H₆O₅ |

| Molecular Weight (g/mol) | 192.12 | 134.08 |

| pH Range | 2.2–2.5 | 3.3–3.5 |

| Taste | Sharp tartness | Smooth tartness |

| Common Sources | Citrus fruits | Apples, tomatoes |

| Key Health Impact | Aluminum absorption | Muscle performance |

Comparison with Succinic Acid

Chemical Structure and Properties

- Succinic Acid : C₄H₆O₄, molecular weight 118.09 g/mol, pH ~4.5 .

- Taste : Imparts bitterness, contrasting this compound’s tartness .

Comparison with Maleic Acid

Structural Differences

- Maleic Acid : Cis-configuration dicarboxylic acid (C₄H₄O₄), stronger acid (pH 1.9–2.0) .

- This compound : Trans-configuration with hydroxyl groups, pH 3.3–3.5 .

Comparison with Tartaric Acid

Biological Activity

Malic acid, a four-carbon dicarboxylic acid, is a significant intermediate in the tricarboxylic acid (TCA) cycle and plays various roles across biological systems. Its biological activity extends to applications in agriculture, food preservation, and cosmetics. This article delves into the diverse biological activities of this compound, supported by research findings, case studies, and data tables.

1. Overview of this compound

This compound (2-hydroxybutanedioic acid) is naturally found in various fruits, particularly apples. It is recognized for its sour taste and is widely used as a food additive and preservative. Beyond its culinary uses, this compound has garnered attention for its physiological effects in both plants and animals.

2. Biological Functions in Plants

This compound exhibits several physiological roles in plants:

- Stomatal Regulation : It regulates stomatal opening and closing, enhancing gas exchange during photosynthesis. The concentration of this compound in guard cells increases significantly when stomata are open, facilitating potassium ion uptake .

- Growth Promotion : this compound acts as a phytohormone, promoting seedling growth and cold resistance. Studies have shown that this compound enhances the growth of seedlings under stress conditions .

- Microbial Interactions : It influences microbial communities in the rhizosphere. For instance, this compound secretion can enhance the proliferation of beneficial bacteria like Bacillus subtilis, which aids plant health .

3. Biological Activity in Animals

Research has demonstrated various beneficial effects of this compound in animal health:

- Antioxidant Properties : this compound possesses strong antioxidant capabilities, which can improve meat quality in broilers when included in their diet. A study involving broiler chicks showed that dietary supplementation with bio-fermented this compound improved overall health and meat quality .

- Cell Proliferation Inhibition : In vitro studies indicate that this compound can inhibit the proliferation of certain cell lines, such as HaCaT keratinocytes, by blocking cell cycle progression at the G0/G1 phase .

4. Application in Cosmetics

This compound is classified as an alpha-hydroxy acid (AHA) and is incorporated into various cosmetic formulations due to its exfoliating properties:

- Skin Rejuvenation : It promotes cellular renewal and has been shown to improve skin conditions like acne and hyperpigmentation. The efficacy of this compound in enhancing skin texture has been documented through multiple clinical studies .

- Safety Profile : Regulatory reviews confirm the safety of this compound at specified concentrations in cosmetic products, making it suitable for diverse skin types except sensitive skin .

5. Antimicrobial Activity

This compound's antimicrobial properties have been explored extensively:

- Food Preservation : It exhibits antibacterial activity against pathogenic microorganisms in food products. For example, its application in orange juice has been shown to reduce microbial contamination effectively .

- Biogenic Amines Control : this compound plays a role in controlling biogenic amines during food processing, which can have toxicological implications if not managed properly .

Table 1: Summary of Biological Activities of this compound

Case Study: Impact on Broiler Health

A study conducted on Arbor Acres male broiler chicks demonstrated that dietary inclusion of bio-fermented this compound resulted in:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of malic acid that influence its behavior in biochemical experiments?

- Methodological Answer : this compound’s dicarboxylic structure (HOOC-CH₂-CHOH-COOH) and pKa values (pKa₁ ≈ 3.4, pKa₂ ≈ 5.2) enable pH-dependent solubility and chelation properties. These traits affect its role as a buffer in enzymatic assays or as a metal ion binder in metabolic studies. Researchers should measure pH and ionic strength in experimental setups to account for these properties .

- Example Table :

| Property | Value | Relevance |

|---|---|---|

| Solubility (H₂O) | 558 g/L (20°C) | Ensures adequate dissolution in aqueous solutions |

| pKa₁/pKa₂ | 3.4/5.2 | Determines protonation state in physiological pH ranges |

Q. How can this compound be quantified in biological samples using titration?

- Methodological Answer : Acid-base titration with NaOH (0.1 M) is a basic method. However, endpoint detection via pH meters or indicators (e.g., phenolphthalein) may require masking agents (e.g., EDTA) to avoid interference from metal ions. Validate results against HPLC for accuracy .

Q. What role does this compound play in enzymatic reactions, and how can its effects be experimentally isolated?

- Methodological Answer : As a TCA cycle intermediate, this compound interacts with malate dehydrogenase. To isolate its effects, use knockout cell lines or enzyme inhibitors (e.g., oxaloacetate analogs). Control experiments should include substrate concentration gradients (0–10 mM) and measure NADH/NAD+ ratios spectrophotometrically .

Advanced Research Questions

Q. How does varying pH affect the NMR chemical shifts of this compound, and how can these effects be mitigated in quantitative analysis?

- Methodological Answer : Protonation of carboxyl groups alters chemical shifts (e.g., δ 2.7–2.8 ppm for CH₂ groups). Use deuterated buffers (e.g., D₂O) and maintain pH 5–6 to stabilize the diamagnetic environment. Internal standards (e.g., DSS) and shimming protocols improve precision .

- Example Table :

| pH | δ (CH₂) (ppm) | Signal Broadening |

|---|---|---|

| 3.0 | 2.85 | Severe |

| 5.5 | 2.72 | Minimal |

| 7.0 | 2.68 | Moderate |

Q. What methodological considerations are critical when optimizing this compound concentration in HILIC-MS/MS for modified nucleoside analysis?

- Methodological Answer : Mobile phase this compound concentration (0.02–0.10 mM) enhances ionization efficiency. At 0.06 mM, signal intensity peaks for 5-mdC and 5-hmdC. Higher concentrations (>0.08 mM) risk column blockage and ion suppression. Use a pre-column filter (0.22 µm) and validate with spike-recovery tests .

- Example Table :

| [this compound] (mM) | Signal Response (5-mdC) | Column Pressure (psi) |

|---|---|---|

| 0.02 | 12,500 | 2,000 |

| 0.06 | 34,800 | 2,200 |

| 0.10 | 8,300 | 3,500 |

Q. How can conflicting data on this compound's role in metabolic pathways be reconciled through experimental design?

- Methodological Answer : Discrepancies (e.g., pro- vs. anti-apoptotic effects) often arise from cell type-specific metabolism. Use isotopic tracing (¹³C-malic acid) with LC-MS to track flux variations. Pair with transcriptomic profiling (RNA-seq) to correlate enzyme expression levels with metabolic outcomes .

Q. Methodological Best Practices

- Data Contradiction Analysis : For conflicting results, apply sensitivity analysis (e.g., Monte Carlo simulations) to assess variable impact. Use meta-analysis frameworks (e.g., PRISMA) to evaluate study heterogeneity .

- Experimental Replication : Follow MRC guidelines: report acquisition parameters (e.g., NMR dwell time, MS collision energy) and raw data deposition in repositories like Zenodo .

Properties

IUPAC Name |

2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPYKJPYRNKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Record name | MALIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78644-42-5, 676-46-0 (di-hydrochloride salt) | |

| Record name | Poly(malic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78644-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0027640 | |

| Record name | Malic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, White or nearly white crystalline powder or granules, Colorless solid; [Hawley] Nearly white or white crystalline powder or granules; [JECFA] | |

| Record name | Butanedioic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MALIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Malic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/ | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 55.8 g/100 g water at 20 °C, In water, 592,000 mg/L at 25 °C, Solubility in g/100 g solvent at 20 °C: methanol 82.70; diethyl ether 0.84; ethanol 45.53; acetone 17-75; dioxane 22.70, It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.601 g/ cu cm at 20 °C | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000293 [mmHg], 3.28X10-8 mm Hg at 25 °C (extrapolated) | |

| Record name | Malic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively. | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White, crystalline triclinic crystals | |

CAS No. |

6915-15-7, 617-48-1 | |

| Record name | Malic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6915-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-malic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Malic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-malic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Malic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Malic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/817L1N4CKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

127-132 °C, 130.97 °C /OECD Guideline 102 (Melting point / Melting Range)/, Crystals; MP: 101 °C /D(+)-Form/ | |

| Record name | MALIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.